Crystallographic and Thermal Distinctions
In a direct head-to-head crystallographic and thermal study of four sulfanilamide derivatives, compound 4 (N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}benzamide), which shares the 3-chloro-substituted benzamide core, exhibited a distinct triclinic crystal system (P-1 space group) and a unique L-shaped molecular conformation, whereas the unsubstituted analog (compound 3) crystallized in a monoclinic system (P21/c) with the same L-shaped conformation but different unit cell parameters [1]. Differential scanning calorimetry (DSC) revealed an enthalpy of fusion (ΔH_fus) of 44.81 kJ/mol for compound 4, compared to 46.23 kJ/mol for compound 3, and a melting point of 227°C versus 219°C for compound 3 [1]. These differences in solid-state properties can affect solubility, dissolution rate, and long-term stability in formulation.
| Evidence Dimension | Solid-state thermal and crystallographic properties |
|---|---|
| Target Compound Data | Triclinic crystal system (P-1); ΔH_fus = 44.81 kJ/mol; Melting point = 227°C |
| Comparator Or Baseline | N-[4-(phenylsulfamoyl)phenyl]benzamide (compound 3): Monoclinic crystal system (P21/c); ΔH_fus = 46.23 kJ/mol; Melting point = 219°C |
| Quantified Difference | ΔΔH_fus = -1.42 kJ/mol; ΔMelting point = +8°C; Different crystal system |
| Conditions | Single-crystal X-ray diffraction (XRD) at 123 K; DSC analysis at heating rate 10°C/min under nitrogen atmosphere |
Why This Matters
Different solid-state forms can lead to patentable polymorphs and significantly impact manufacturing consistency, shelf-life, and bioavailability in solid dosage forms.
- [1] Lahtinen M, Kudva J, Hegde P, Bhat K, Kolehmainen E, Nonappa, Venkatesh, Naral D. Synthesis, Characterization, Thermal and Antimicrobial studies of N-substituted Sulfanilamide derivatives. Journal of Molecular Structure. 2014;1060:280-290. doi:10.1016/j.molstruc.2013.12.026. View Source
